molecular formula C12H6ClF3OS B1624158 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride CAS No. 208108-75-2

4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride

Cat. No.: B1624158
CAS No.: 208108-75-2
M. Wt: 290.69 g/mol
InChI Key: MSBBSNNRGFMNHU-UHFFFAOYSA-N
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Description

4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and a carbonyl chloride functional group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride typically involves the introduction of the trifluoromethyl group and the carbonyl chloride group onto the thiophene ring. One common method is the reaction of 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for converting carboxylic acids to carbonyl chlorides.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution.

    Sulfoxides and Sulfones: Resulting from oxidation reactions.

    Aromatic Compounds: Synthesized via coupling reactions.

Scientific Research Applications

4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its interactions with biological targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride is unique due to the combination of the phenyl, trifluoromethyl, and carbonyl chloride groups on the thiophene ring

Properties

IUPAC Name

4-phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3OS/c13-11(17)9-6-8(7-4-2-1-3-5-7)10(18-9)12(14,15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBBSNNRGFMNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428247
Record name 4-phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208108-75-2
Record name 4-phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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